molecular formula C15H11BrN2OS2 B3456319 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE

Cat. No.: B3456319
M. Wt: 379.3 g/mol
InChI Key: JPIGMVRSWOKMLT-UHFFFAOYSA-N
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Description

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one is a complex organic compound that features a benzothiazole ring fused with an amino group and a bromophenyl group

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS2/c16-10-3-1-9(2-4-10)13(19)8-20-15-18-12-6-5-11(17)7-14(12)21-15/h1-7H,8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIGMVRSWOKMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE
Reactant of Route 3
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE
Reactant of Route 4
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE
Reactant of Route 5
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE
Reactant of Route 6
2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-BROMOPHENYL)ETHAN-1-ONE

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